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Compound of Interest

Compound Name: 8-Keto-berberine

Cat. No.: B3029880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
8-Keto-berberine, also known as 8-oxoberberine or oxyberberine, is a derivative of the

naturally occurring isoquinoline alkaloid berberine. While berberine itself has been extensively

studied for its various pharmacological activities, the toxicological profile of its 8-keto derivative

is less well-documented. This technical guide provides a comprehensive overview of the

currently available toxicological data for 8-Keto-berberine, with a focus on acute toxicity,

cytotoxicity, and known signaling pathway interactions. The information is presented to be a

valuable resource for researchers and professionals involved in drug development and safety

assessment.
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Property Value

IUPAC Name
5,6-dihydro-9,10-dimethoxy-8H-benzo[g]-1,3-

benzodioxolo[5,6-a]quinolizin-8-one

Synonyms 8-Oxoberberine, Oxyberberine, Berlambine

CAS Number 549-21-3

Molecular Formula C₂₀H₁₇NO₅

Molecular Weight 351.36 g/mol

Appearance Crystalline solid

Acute Toxicity
Acute toxicity studies provide essential information on the potential for a substance to cause

adverse health effects from a single exposure. For 8-Keto-berberine, the available data from

animal studies are summarized below.

Table 1: Acute Toxicity of 8-Keto-berberine
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Species
Route of
Administrat
ion

Parameter Value
Toxic
Effects
Noted

Reference

Rabbit Oral LD₅₀ 240 mg/kg
Toxic if

swallowed.
[1]

Rat Oral TDLo 250 mg/kg Not specified. [1]

Mouse
Intraperitonea

l
LD₅₀ 240 mg/kg

Convulsions,

changes in

motor activity,

respiratory

stimulation.

Mouse Not Specified LD₅₀ >5000 mg/kg

In a study on

a product

containing

oxyberberine,

it was found

to have low

acute toxicity.

[2]

[2]

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal

population. TDLo (Lowest Published Toxic Dose): The lowest dose of a substance reported to

have any toxic effect in a particular species.

Cytotoxicity
Cytotoxicity assays are crucial for evaluating the potential of a compound to cause cell death.

8-Keto-berberine has been investigated for its cytotoxic effects, primarily against various

cancer cell lines.

Table 2: In Vitro Cytotoxicity of 8-Keto-berberine (Oxyberberine)
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Cell Line Cell Type Assay IC₅₀ (µM)
Exposure
Time

Reference

SK-Hep-1

Human Liver

Adenocarcino

ma

MTT 34.26 ± 3.34 72 hours [3]

HepG2

Human

Hepatocellula

r Carcinoma

MTT 62.96 ± 4.12 72 hours

NCI-H1299

Human Non-

Small Cell

Lung

Carcinoma

MTT > 600 72 hours

T47D

Human

Breast

Cancer

MTT

Not specified,

but treatment

with an

extract

containing

41.43%

oxoberberine

led to 36.6%

cell death.

24 hours

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a

biological process or response by 50%.

Experimental Protocols for Cytotoxicity Assays
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and

incubated for 24 hours.

Compound Treatment: Cells were treated with various concentrations of oxyberberine and

incubated for 72 hours.

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each

well, and the plates were incubated for another 4 hours at 37°C.
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Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability was calculated, and the IC₅₀ value was

determined from the dose-response curve.

Cell Culture: T47D cells were cultured in high-glucose Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C with 5%

CO₂.

MTT Assay:

Cells were seeded in 96-well plates.

After 24 hours, cells were treated with an Arcangelisia flava root extract (containing

41.43% oxoberberine) at concentrations ranging from 50 to 500 µM for 24 hours.

100 µL of MTT solution (0.5 mg/mL) was added to each well and incubated for 4 hours.

The formazan crystals were dissolved using a stop solution (SDS with 0.01 N HCl) and

incubated overnight in the dark.

Absorbance was read to determine cell viability.

Flow Cytometry for Cell Cycle and Apoptosis:

T47D cells were treated with the extract.

Cells were harvested, washed, and fixed.

For cell cycle analysis, cells were stained with propidium iodide (PI).

For apoptosis analysis, cells were stained using an Annexin V-FITC/PI apoptosis detection

kit.
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Samples were analyzed using a flow cytometer.

Genotoxicity
As of the date of this report, no specific genotoxicity studies (e.g., Ames test, micronucleus

assay, comet assay) for 8-Keto-berberine have been identified in the public domain.

Note on the Genotoxicity of the Parent Compound, Berberine:

It is crucial to note that the genotoxic profile of the parent compound, berberine, has been

investigated, with some studies reporting potential genotoxic effects, while others have found

no such activity. However, these findings cannot be directly extrapolated to 8-Keto-berberine
due to differences in chemical structure and potential metabolic pathways. The presence of the

keto group at the 8-position can significantly alter the molecule's interaction with DNA and

cellular repair mechanisms. Therefore, dedicated genotoxicity studies on 8-Keto-berberine are

required for a comprehensive risk assessment.

Signaling Pathway Interactions
Understanding the interaction of a compound with cellular signaling pathways is essential for

elucidating its mechanism of action and potential toxic effects. Research has identified the

involvement of 8-Keto-berberine in specific signaling cascades.

NOTCH1-USP7-c-Myc Pathway
In a study investigating the synergistic effect of oxyberberine with the anticancer drug sorafenib

in liver cancer cells, it was found that oxyberberine enhances the sensitivity of these cells to

sorafenib by inhibiting the NOTCH1-USP7-c-Myc signaling pathway.
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Caption: Oxyberberine inhibits the NOTCH1-USP7-c-Myc pathway.

PI3K/Akt/AMPK Signaling Pathway
Oxyberberine has been reported to be an agonist of heme oxygenase-1 (HO-1) and can

activate antioxidant mechanisms by regulating the PI3K/Akt/AMPK signaling pathway. This

pathway is central to cellular processes such as growth, survival, and metabolism.
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Caption: Oxyberberine activates the PI3K/Akt/AMPK signaling pathway.

Summary and Conclusion
The available toxicological data for 8-Keto-berberine suggest a moderate acute toxicity profile

following oral and intraperitoneal administration in animal models. In vitro studies have

demonstrated its cytotoxic potential against several cancer cell lines, indicating a possible

therapeutic application. Mechanistic studies have begun to elucidate its interaction with key
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cellular signaling pathways, including the NOTCH1-USP7-c-Myc and PI3K/Akt/AMPK

pathways.

A significant knowledge gap exists concerning the genotoxicity of 8-Keto-berberine. The

absence of data from standard genotoxicity assays (Ames, micronucleus, comet) is a critical

deficiency in its toxicological profile. Further research is imperative to assess its mutagenic and

clastogenic potential to fully characterize its safety for any potential therapeutic development.

This technical guide serves as a summary of the current understanding of the toxicology of 8-
Keto-berberine. It is intended to aid researchers and drug development professionals in their

evaluation of this compound and to highlight the areas where further investigation is urgently

needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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